5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a chloro group, a pyrazole ring, and an amide group
Mechanism of Action
Biochemical Pathways
Compounds with a pyrazole moiety have been known to show a broad range of biological activities
Pharmacokinetics
The compound is predicted to be soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . This could potentially impact its bioavailability. Further pharmacokinetic studies are needed to understand the ADME properties of this compound.
Action Environment
The compound is predicted to be stable under normal temperature and pressure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid chloride with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dione.
Reduction: Reduction of the amide group can yield the corresponding amine derivative.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Its unique chemical properties make it suitable for use in materials science and as a catalyst in organic synthesis.
Comparison with Similar Compounds
5-Chloro-N-(2-phenylethyl)thiophene-2-carboxamide
5-Chloro-N-(2-(4-methoxyphenyl)ethyl)thiophene-2-carboxamide
5-Chloro-N-(2-(4-methylphenyl)ethyl)thiophene-2-carboxamide
Uniqueness: 5-Chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide stands out due to the presence of the 1-methyl-1H-pyrazol-5-yl group, which imparts unique chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity and specificity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-21-14(9-11-20-21)13-4-2-12(3-5-13)8-10-19-17(22)15-6-7-16(18)23-15/h2-7,9,11H,8,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZKQMXEICORJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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